1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
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Overview
Description
1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo-benzothiazole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-benzothiazole structure.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like sulfuric acid, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone exerts its effects is complex and involves multiple molecular targets and pathways. The triazolo-benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-2-(benzothiazol-2-ylsulfanyl)-1-ethanone
- 1-(4-methylphenyl)-2-(triazolo[3,4-b][1,3]benzothiazol-2-ylsulfanyl)-1-ethanone
Uniqueness
1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is unique due to the presence of both the triazolo and benzothiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C17H13N3OS2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C17H13N3OS2/c1-11-6-8-12(9-7-11)14(21)10-22-16-18-19-17-20(16)13-4-2-3-5-15(13)23-17/h2-9H,10H2,1H3 |
InChI Key |
RWGPMCRFVSZGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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